Chlorodifluoroacetyl chloride

Vue d'ensemble

Description

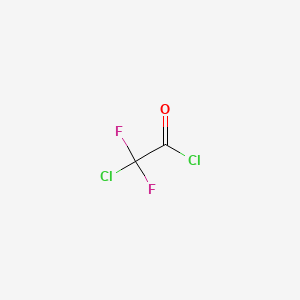

Chlorodifluoroacetyl chloride is an organic compound with the chemical formula C₂Cl₂F₂O. It is a colorless to yellow liquid with a pungent odor. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals, agrochemicals, and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chlorodifluoroacetyl chloride can be synthesized through several methods:

Chlorination of Acetyl Chloride: This method involves the chlorination of acetyl chloride in the presence of chlorine gas.

Oxidation of 1,1-Dichlorothylene: In this method, 1,1-dichlorothylene is oxidized in the presence of oxygen and chlorine.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of photochemical oxidation with chlorine and oxygen is common, as it provides high conversion rates and selectivity. The reaction is typically carried out under atmospheric pressure with the aid of doped mercury radiators to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Reactions with Nucleophiles

Chlorodifluoroacetyl chloride, like other acyl chlorides, readily reacts with nucleophiles.

- Alcohols: Reacts with alcohols to form halogenated esters .

- Amines: Reacts with amines to form halogenated amides .

- Hydrogen sulfide: Reacts with hydrogen sulfide to yield chlorodifluorothioacetic acid .

Reactions with Oxygen

Atomic chlorine reactions with various fluoroethylenes in the presence of oxygen lead to oxygenated products . For instance, the oxidation of dichloro-difluoroethylene (CCl2CF2) results in this compound (CClF2CClO) .

Environmental Considerations

Chlorine plays a significant role in tropospheric chemistry . Reactions involving chlorine species can impact atmospheric processes.

Reaction with Biological Molecules

Chlorine reacts with biological molecules, particularly those containing amine functionalities, leading to chloramine formation .

Conformational Studies

Spectroscopic studies have explored the conformational properties of this compound, indicating the presence of stable gauche and trans conformers .

While specific data tables and detailed research findings are not available in the provided search results, the information above summarizes the known chemical reactions and applications of this compound based on the available literature.

Applications De Recherche Scientifique

Chemical Synthesis

Chlorodifluoroacetyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, including:

- Formation of Acid Chlorides : It can be used to synthesize acid chlorides from carboxylic acids through chlorination processes.

- Synthesis of Fluorinated Compounds : this compound is instrumental in creating fluorinated derivatives, which are often more stable and exhibit enhanced biological activity.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its ability to modify the structure of active pharmaceutical ingredients (APIs). Key applications include:

- Drug Development : It is used as a building block in the synthesis of various drugs, particularly those requiring fluorinated moieties for improved efficacy.

- Formulation Enhancements : this compound contributes to the stability and solubility of pharmaceutical formulations, making it an essential component in drug development processes.

Case Study: Antiviral Drug Synthesis

A notable case study involves the synthesis of antiviral drugs where this compound was employed to introduce fluorinated groups into the molecular structure. This modification resulted in compounds with enhanced antiviral activity and stability compared to their non-fluorinated counterparts.

Agrochemical Applications

This compound plays a vital role in the production of agrochemicals, particularly insecticides and herbicides. Its applications include:

- Synthesis of Insecticides : It is used to create potent insecticides that target specific pests while minimizing environmental impact.

- Herbicide Development : The compound aids in developing herbicides that are effective against a broad spectrum of weeds without harming crops.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for acid chlorides | Facilitates formation of stable compounds |

| Pharmaceuticals | Drug development | Enhances efficacy and stability |

| Agrochemicals | Insecticide and herbicide synthesis | Targets pests effectively with reduced toxicity |

Market Trends and Future Prospects

The demand for this compound is projected to grow due to increasing needs in pharmaceuticals and agrochemicals. Factors influencing this growth include:

- Rising Population : The need for effective agricultural solutions is driven by food security concerns.

- Health Concerns : The pharmaceutical industry's growth is fueled by the ongoing quest for innovative drug formulations.

However, challenges such as stringent environmental regulations regarding hazardous chemicals may impact production processes. Companies are exploring eco-friendly alternatives aligned with green chemistry principles to mitigate these challenges.

Mécanisme D'action

Chlorodifluoroacetyl chloride exerts its effects through its highly reactive acyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, it may target specific functional groups in drug molecules to introduce fluorinated moieties, enhancing the drug’s stability and efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoroacetyl Chloride: Similar in structure but with three fluorine atoms instead of two.

Dichloroacetyl Chloride: Contains two chlorine atoms instead of one chlorine and two fluorine atoms.

Perfluoropropionyl Chloride: Contains a longer carbon chain with fluorine atoms.

Uniqueness

Chlorodifluoroacetyl chloride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of compounds requiring both chlorinated and fluorinated functionalities .

Activité Biologique

Chlorodifluoroacetyl chloride (CDAC) is a halogenated acyl chloride that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article delves into the biological activity of CDAC, examining its mechanisms, toxicological effects, and relevant case studies.

- Molecular Formula : C₂ClF₂O

- Molecular Weight : 130.94 g/mol

- IUPAC Name : 2-chloro-2,2-difluoroacetyl chloride

- CAS Number : 79-02-5

CDAC is characterized by the presence of chlorine and fluorine atoms, which significantly influence its reactivity and biological interactions. It is primarily utilized as an acylation agent in organic synthesis and has been explored for its potential in medicinal chemistry.

This compound acts as a potent acylating agent, capable of modifying biological molecules through acylation reactions. This property allows it to interact with various biomolecules, including proteins and nucleic acids, potentially altering their functions. The reactivity of CDAC is attributed to the electrophilic nature of the carbonyl carbon, which can form covalent bonds with nucleophiles present in biological systems.

Toxicological Profile

The toxicity of CDAC is a significant concern, particularly regarding its effects on human health. Exposure can lead to severe respiratory and dermal irritation, as well as systemic toxicity. Case studies highlight the compound's potential to cause multiple organ failure upon exposure:

-

Occupational Exposure Incident :

- A report documented an incident involving the leakage of chloroacetyl chloride (a related compound) that resulted in severe health consequences for workers due to exposure to corrosive vapors and skin contact. Symptoms included respiratory failure, neurological damage, and cardiac complications, leading to one fatality .

- Toxicological Studies :

Research Findings

Recent studies have focused on the reactivity of this compound with various substrates:

- Reactivity with Nucleophiles : CDAC has been shown to react with amines and alcohols, forming stable adducts. This property has implications for drug design, where selective modification of biomolecules can enhance therapeutic efficacy.

- Environmental Impact : The atmospheric chemistry involving CDAC has been studied, revealing its potential role in producing harmful byproducts when released into the environment .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Occupational Exposure :

- Laboratory Studies :

Propriétés

IUPAC Name |

2-chloro-2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPWOLJQERBBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059864 | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-24-5 | |

| Record name | 2-Chloro-2,2-difluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.